(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid
Description
(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the amino position, a methyl branch at C2, and a methylthio (-SCH₃) group at C4. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, by protecting the amine from undesired reactions under basic conditions. The methylthio moiety mimics methionine’s side chain, suggesting utility in peptide mimetics or enzyme inhibition studies.
Properties
CAS No. |
1393524-22-5 |
|---|---|
Molecular Formula |
C11H21NO4S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H21NO4S/c1-10(2,3)16-9(15)12-11(4,8(13)14)6-7-17-5/h6-7H2,1-5H3,(H,12,15)(H,13,14)/t11-/m0/s1 |
InChI Key |
BAEQTHFWJCXUCC-NSHDSACASA-N |
Isomeric SMILES |
C[C@](CCSC)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CCSC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-(methylsulfanyl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Introduction of the Methylsulfanyl Group: The protected amino acid is then reacted with a methylsulfanyl reagent, such as methylthiol, under conditions that facilitate the formation of the desired product. This step may require the use of a catalyst or specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-(methylsulfanyl)butanoic acid may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions such as trifluoroacetic acid.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Trifluoroacetic acid, hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Deprotected amino acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the development of novel amino acid derivatives.
Biology: Studied for its potential role in protein engineering and the design of enzyme inhibitors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The methylsulfanyl group can also influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
*Note: The target compound’s molecular weight is inferred from structural analogs (e.g., replacing 4-fluorophenyl in with -SCH₃).
Key Comparative Insights
Substituent Position and Reactivity :
- The target compound’s C2 methyl and Boc groups differentiate it from linear analogs like , which lacks branching. This steric bulk may enhance resistance to enzymatic degradation in vivo .
- The methylthio group at C4 offers distinct reactivity (e.g., oxidation to sulfoxides) compared to halogenated () or aromatic () substituents, enabling diverse functionalization .
Backbone Length: Pentanoic acid derivatives (e.g., ) exhibit extended conformational flexibility, whereas butanoic acid analogs (target, ) are more rigid, favoring specific binding conformations .
Protective Group Chemistry :
- The Boc group in the target compound contrasts with the formyl group in . Boc provides acid-labile protection, enabling selective deprotection in multi-step syntheses, whereas formyl is less stable under basic conditions .
Solubility and Stability :
- Aromatic substituents (e.g., ) reduce aqueous solubility compared to the target’s aliphatic methylthio group. However, the methylthio group’s hydrophobicity may necessitate solubilizing agents in biological assays .
Biological Activity
(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid, commonly referred to as HMTBA (DL-2-hydroxy-(4-methylthio)butanoic acid), is a derivative of methionine and has garnered attention for its potential biological activities, particularly in the context of nutrition and health. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H18N2O5
- Molecular Weight : 246.26 g/mol
- IUPAC Name : methyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
- CAS Number : 124842-28-0
HMTBA acts primarily as a precursor to methionine, influencing various metabolic pathways. Key mechanisms include:
- Transsulfuration Pathway : HMTBA is preferentially diverted to produce antioxidant metabolites such as taurine and glutathione, which play crucial roles in cellular protection against oxidative stress .
- Intestinal Barrier Function : Research indicates that HMTBA can enhance epithelial barrier function in intestinal models, reducing paracellular permeability under inflammatory conditions .
Antioxidant Effects
HMTBA has shown significant antioxidant activity. Studies demonstrate that it increases the production of taurine and reduces oxidative stress markers in Caco-2 cells exposed to inflammatory agents like TNF-α and hydrogen peroxide. This protective effect is attributed to enhanced glutathione levels and improved tight junction integrity .
Nutritional Impact in Livestock
Recent studies have evaluated the effects of HMTBA supplementation in poultry nutrition. The findings suggest that HMTBA can improve growth performance and enhance the quality of poultry products. For instance, a study demonstrated that dietary inclusion of HMTBA led to better body weight gain and improved body condition scores compared to control groups .
Case Studies
- Intestinal Health Study :
- Objective : To assess the protective effects of HMTBA on intestinal epithelial cells.
- Methodology : Caco-2 cell line was treated with HMTBA and exposed to TNF-α.
- Results : The treatment significantly reduced permeability and increased tight junction protein expression, indicating enhanced barrier function .
- Poultry Nutrition Study :
Data Table
| Parameter | Control Group | HMTBA Group | p-value |
|---|---|---|---|
| Average Daily Gain (g) | 745 | 753 | 0.21 |
| Feed Conversion Ratio | 3.27 | 3.08 | <0.01 |
| Body Condition Score (D42) | 3.23 | 3.36 | 0.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
